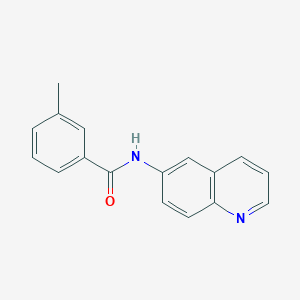

3-methyl-N-6-quinolinylbenzamide

Description

Properties

IUPAC Name |

3-methyl-N-quinolin-6-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-4-2-5-14(10-12)17(20)19-15-7-8-16-13(11-15)6-3-9-18-16/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIKGSIIZJRJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for 3-methyl-N-6-quinolinylbenzamide is its anticancer properties. This compound has been studied for its ability to inhibit specific protein kinases involved in cancer progression.

Case Studies

- Leukemia Treatment : Research indicates that derivatives of quinoline compounds, including this compound, have demonstrated effectiveness against leukemia cell lines by targeting specific tyrosine kinases such as Bcr-Abl .

- Solid Tumors : Another study highlighted the compound's efficacy against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116), showing significant inhibitory activity at low concentrations .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

The PI3K pathway is critical in cancer biology, and inhibitors targeting this pathway are being developed as potential anticancer agents. This compound has been evaluated for its ability to inhibit PI3Kα, a key player in tumor growth and survival.

Biological Evaluation

In vitro studies have shown that this compound can significantly reduce cell viability in PI3Kα-dependent cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications to the quinoline structure enhance its binding affinity to the kinase domain .

Antimicrobial Properties

Emerging research has also suggested that this compound may possess antimicrobial properties. The quinoline scaffold is known for its broad-spectrum activity against various bacterial strains.

Antibacterial Studies

Recent investigations have indicated that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential as new therapeutic agents for treating infections .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-methyl-N-6-quinolinylbenzamide with its closest analogs based on substituent variations, solubility, and functional properties.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Quinoline Substitution :

The quinolin-6-yl group is a common feature in these compounds, contributing to π-π interactions and metal coordination. For example, in 5-bromo-2-hydroxy-N-[(quinolin-6-yl)methyl]benzamide (PDB ligand YP3), the quinoline moiety is critical for binding in protein-ligand complexes, as observed in crystallographic studies .

Substituent Effects :

- Methyl vs. Halogen Groups : The 3-methyl group in the target compound likely enhances lipophilicity compared to brominated analogs (e.g., YP3), which may improve membrane permeability but reduce aqueous solubility.

- Hydroxy and Cyanamido Modifications: Hydroxy groups (as in YP3) or cyanamido substituents (, entry 59) increase polarity, correlating with higher solubility scores (e.g., 6.878 for cyanamido vs. 5.411 for amino derivatives) .

Directing Groups :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the utility of N,O-bidentate directing groups in C–H activation reactions. While this compound lacks a hydroxyl group, its amide nitrogen may still act as a weak directing group in catalysis.

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-N-6-quinolinylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a quinoline derivative with a benzamide precursor. A general procedure includes:

- Step 1: React 6-aminoquinoline with 3-methylbenzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .

- Step 2: Optimize reaction temperature (room temperature to 80°C) and solvent (e.g., dichloromethane or pyridine) to improve yield.

- Step 3: Purify via column chromatography using petroleum ether/ethyl acetate gradients, followed by recrystallization .

Key optimization parameters include stoichiometric ratios, catalyst use (e.g., DMAP), and inert atmosphere to prevent side reactions .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Analyze - and -NMR to confirm proton environments (e.g., quinoline C-H signals at δ 8.5–9.0 ppm) and carbonyl groups (δ ~165 ppm) .

- FT-IR: Identify amide C=O stretches (~1680 cm) and aromatic C-H bends .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Cross-reference spectral data with computational predictions (e.g., PubChem records) for validation .

Advanced: How to design experiments to elucidate the mechanism of action of this compound in anticancer assays?

Methodological Answer:

- Target Identification: Perform kinase inhibition profiling or protein binding assays (e.g., SPR) to identify molecular targets .

- Cellular Assays: Use apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry) to assess cytotoxic effects .

- Gene Expression Analysis: Conduct RNA-seq or qPCR to study pathways like p53 or Bcl-2 .

- Control Experiments: Compare with known inhibitors (e.g., GW-441756 ) and use siRNA knockdowns to validate target specificity .

Advanced: How to resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Meta-Analysis: Systematically compare experimental variables (e.g., cell lines, concentrations, assay protocols) from conflicting studies .

- Dose-Response Curves: Re-evaluate IC values under standardized conditions (e.g., MTT assays in triple-negative breast cancer vs. leukemia models) .

- Solubility/Purity Checks: Verify compound solubility (e.g., DMSO vs. aqueous buffers) and purity (HPLC >95%) to exclude formulation artifacts .

- Structural Analogues: Test derivatives (e.g., halogen-substituted variants ) to isolate activity-contributing moieties.

Basic: What in vitro models are appropriate for initial biological screening of this compound?

Methodological Answer:

- Cancer Models: Use adherent cell lines (e.g., MCF-7, HeLa) in proliferation assays (MTT/WST-1) .

- Microbial Models: Screen against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution .

- Enzyme Inhibition: Test against cytochrome P450 isoforms or kinases (e.g., EGFR) using fluorogenic substrates .

Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to normalize results .

Advanced: How to conduct structure-activity relationship (SAR) studies to improve the efficacy of this compound?

Methodological Answer:

- Scaffold Modification: Introduce substituents (e.g., halogens, methyl groups) at the quinoline C-3 or benzamide para positions .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to prioritize analogues with enhanced target affinity .

- Biological Validation: Test synthesized analogues in parallel assays (e.g., cytotoxicity, solubility) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.